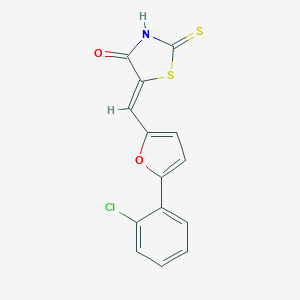
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H8ClNO2S2 and its molecular weight is 321.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a thiazolidinone core with a furan moiety and a chlorophenyl substituent, which are critical for its biological properties. The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and thiazolidinone derivatives, leading to the formation of the desired product through established organic synthesis techniques.
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that derivatives containing furan moieties showed moderate to strong antiproliferative activity against human leukemia cell lines, highlighting the role of electron-donating groups in enhancing cytotoxicity .
Case Studies and Findings
-
Cytotoxicity Evaluation :
- Compounds similar to this compound have been evaluated using MTT and Trypan blue assays, showing that certain derivatives can induce apoptosis in cancer cells. Specifically, compounds with varying electron-donating groups exhibited different levels of cytotoxicity, with some achieving IC50 values as low as 7 μg/mL against MCF-7 breast cancer cells .
- Mechanism of Action :
Antimicrobial Activity
Beyond anticancer effects, this compound also demonstrates antimicrobial properties. A range of thiazolidinone derivatives has been screened for their activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
- Minimum Inhibitory Concentrations (MIC) :
- Comparative Analysis :
Summary of Biological Activities
科学的研究の応用
Case Studies
A study synthesized several derivatives based on the thiazolidinone framework and evaluated their anticancer properties against human leukemia (HL-60), lung cancer (A549), and breast cancer (MDA-MB-231) cell lines. Notably:
- Compound 5e exhibited IC50 values of 2.66 μM against HL-60 cells, showing superior efficacy compared to standard chemotherapeutics like cisplatin .
- Another derivative demonstrated an IC50 of 7 μM against A549 cells, comparable to gefitinib, a well-known anticancer agent .
Case Studies
Research has shown that certain thiazolidinones possess significant antifungal activity against strains such as Fusarium graminearum and Botrytis cinerea. For instance:
- A derivative demonstrated an EC50 value of 1.26 µg/mL against Rhizoctonia solani, outperforming established antifungal agents .
- Another study highlighted the effectiveness of thiazolidinone derivatives in inhibiting bacterial growth with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives:
| Substituent | Activity | IC50 (μM) | Cell Line |
|---|---|---|---|
| 4-Chlorophenyl | High | 2.66 | HL-60 |
| Furan Moiety | Moderate | 7 | A549 |
| Ciminalum Fragment | Very High | 1.57 | Various Cancer Lines |
This table summarizes key findings from various studies showcasing how specific structural features influence biological activity.
特性
IUPAC Name |
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S2/c15-10-4-2-1-3-9(10)11-6-5-8(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYIQEBEGTWEDV-GHXNOFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













